N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene moiety at position 3 and a propanamide group at position 2. The phenyl ring in the propanamide side chain is further modified with a tetrazole group at the para position.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c1-12(25-17(26)9-8-15(21-25)16-3-2-10-28-16)18(27)20-13-4-6-14(7-5-13)24-11-19-22-23-24/h2-12H,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLMZYRIEXLQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Several pyridazinone derivatives share structural similarities with the target compound, differing primarily in substituents and side chains:
Key Observations:
- Substituent Diversity: The target compound’s thiophene and tetrazole groups distinguish it from analogs with benzothiazole (CAS 1203303-96-1) or pyridinyl (CAS 2194906-77-7) substituents.
- Biological Activity : Compound 15 () demonstrates cytotoxicity against AGS gastric cancer cells, likely due to its nitro and chlorophenyl groups, which enhance electrophilicity and membrane permeability. The target compound’s thiophene and tetrazole may modulate similar pathways but with distinct efficacy or toxicity profiles .
Functional Group Analysis
- Tetrazole vs. Benzothiazole: The tetrazole group in the target compound is a bioisostere for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capacity.
- Thiophene vs. Arylpiperazinyl : The thiophene moiety in the target compound contributes electron-rich aromaticity, favoring π-π stacking interactions. Compound 15 ’s 4-chlorophenylpiperazinyl group introduces basicity and flexibility, which may enhance receptor binding but increase off-target effects .
Physicochemical Properties
- Melting Points : Analogs in exhibit high melting points (201–244°C), indicative of crystalline solids. The target compound likely shares this trait, though experimental data are lacking.
- Solubility : The tetrazole group’s polarity may improve aqueous solubility compared to benzothiazole-containing analogs, which are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
